N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(3-methylthiophen-2-yl)propanamide
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Description
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(3-methylthiophen-2-yl)propanamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its ability to interact with specific receptors in the body, leading to a range of biochemical and physiological effects. In We will also list future directions for research on this compound.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Piperidine-Based Derivatives : Research has explored the synthesis of piperidine-based derivatives, including thiadiazoles and thiadiazolines, demonstrating their significant anti-arrhythmic activity. These compounds were synthesized through various chemical reactions, showcasing their potential in medicinal chemistry for treating arrhythmias (H. Abdel‐Aziz et al., 2009).
Antimicrobial and Surface Active Agents : Novel scaffolds incorporating Thiadiazolyl Piperidine and other heterocycles were synthesized from biologically active stearic acid. These compounds showed antimicrobial activities against various pathogens and were also evaluated as nonionic surfactants, indicating their dual functionality in microbial inhibition and surfactant properties (Abdelmotaal Abdelmajeid et al., 2017).
Antisecretory and Antiulcer Agents : A series of compounds including N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides were synthesized and evaluated for their gastric acid antisecretory activity. These derivatives exhibited promising effects against histamine-induced gastric acid secretion, highlighting their potential as antiulcer agents (I. Ueda et al., 1991).
Alzheimer’s Disease Drug Candidates : Research on the synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide aimed at evaluating new drug candidates for Alzheimer’s disease. These compounds were assessed for enzyme inhibition activity against acetyl cholinesterase, suggesting their potential in Alzheimer’s disease treatment (A. Rehman et al., 2018).
Anticancer Agents : A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds were synthesized and evaluated for their cytotoxicity against cancer cell lines. Some compounds showed high activity and induced cell cycle arrest, indicating their potential as anticancer agents (Rana M. El-Masry et al., 2022).
Antinociceptive Activity : Compounds with antinociceptive activity were synthesized, including (5‐chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives. These compounds were found to be more effective than standards in various tests, indicating their potential for pain management (T. Önkol et al., 2004).
properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS2/c1-11-6-9-21-13(11)2-3-15(20)17-12-4-7-19(8-5-12)14-10-16-22-18-14/h6,9-10,12H,2-5,7-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTJSWAOWIKMBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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